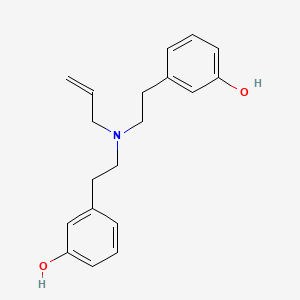
3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol typically involves the reaction of allylamine with 3,3’-dihydroxybenzyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 3,3’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diphenol
- 3,3’-((Butane-1,4-diylbis(azanediyl))bis(ethane-2,1-diyl))diphenol
Comparison: 3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group enhances the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Biological Activity
3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
- CAS Number : 4246-51-9
Biological Activities
-
Antioxidant Activity :
- Phenolic compounds are known for their ability to scavenge free radicals. This property may contribute to the protective effects against oxidative stress in cells.
-
Antimicrobial Properties :
- Similar compounds have shown efficacy against various bacterial strains. The potential for this compound to inhibit microbial growth warrants further investigation.
-
Cytotoxic Effects :
- Some studies indicate that phenolic compounds can induce apoptosis in cancer cells. Research into the specific cytotoxicity of this compound could reveal its potential as an anticancer agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antioxidant Effects | Investigated the radical scavenging activity of similar diphenolic compounds, showing significant antioxidant capacity that could be extrapolated to this compound. |
| Antimicrobial Activity Assessment | A related study found that phenolic derivatives exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Evaluation | Research on structurally similar compounds indicated potential cytotoxic effects on various cancer cell lines, suggesting a need for targeted studies on this compound's efficacy. |
Discussion
The biological activity of this compound is promising but requires extensive research to elucidate its mechanisms and therapeutic potential fully. Given the known properties of related phenolic compounds, it is plausible that this compound may exhibit significant antioxidant and antimicrobial activities while also possessing cytotoxic effects against certain cancer types.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[2-[2-(3-hydroxyphenyl)ethyl-prop-2-enylamino]ethyl]phenol |
InChI |
InChI=1S/C19H23NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h2-8,14-15,21-22H,1,9-13H2 |
InChI Key |
BIBPOTAQFJGYID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















